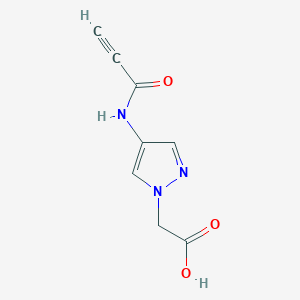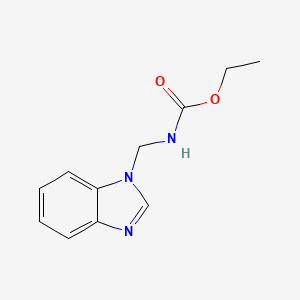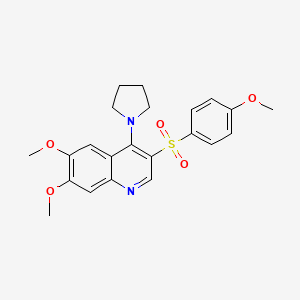
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: Methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Pyrrolidinyl Substitution: The final step involves the substitution of a hydrogen atom at position 4 with a pyrrolidinyl group, which can be achieved through nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Pyrrolidine, thiols, amines.
Major Products
Oxidation Products: Quinoline derivatives with oxidized methoxy or pyrrolidinyl groups.
Reduction Products: Sulfide or thiol derivatives of the quinoline compound.
Substitution Products: Quinoline derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to evaluate the efficacy of this compound in various biological assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core and reactive functional groups.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s methoxy and sulfonyl groups may facilitate binding to active sites, while the pyrrolidinyl group could enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less reactive.
3-((4-Methoxyphenyl)sulfonyl)quinoline: Does not have the methoxy groups at positions 6 and 7, which may reduce its biological activity.
4-(Pyrrolidin-1-yl)quinoline: Missing the methoxy and sulfonyl groups, potentially altering its pharmacokinetic properties.
Uniqueness
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-15-6-8-16(9-7-15)30(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGWJJKQGLKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
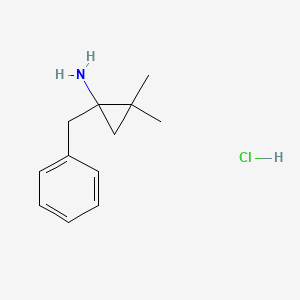
![2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2653785.png)
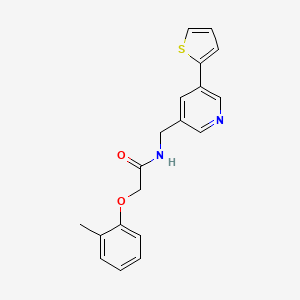
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide](/img/structure/B2653789.png)
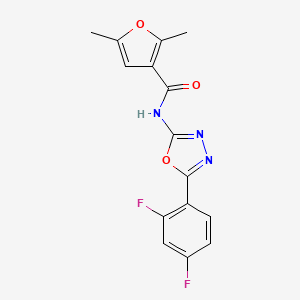
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)
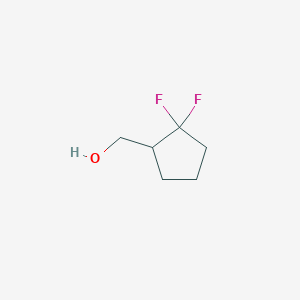
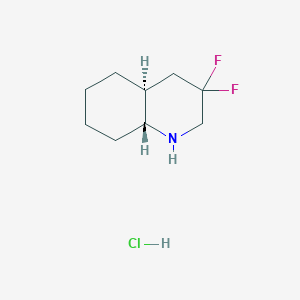
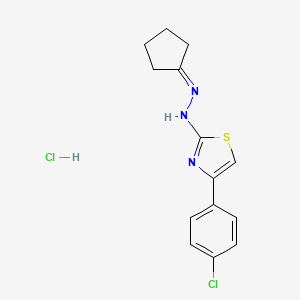
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)
![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)
